molecular formula C8H6O4 B14013759 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 4385-47-1

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione

Katalognummer: B14013759
CAS-Nummer: 4385-47-1
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: XNHHFDKEDIVWGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxaspiro[45]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure, which includes a dioxaspiro ring fused with a deca-diene-dione system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
  • 3,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione

Uniqueness

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and advanced materials .

Eigenschaften

CAS-Nummer

4385-47-1

Molekularformel

C8H6O4

Molekulargewicht

166.13 g/mol

IUPAC-Name

1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2

InChI-Schlüssel

XNHHFDKEDIVWGW-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)OC2(O1)C=CC(=O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.